molecular formula C6H5BrFN B1520592 3-Bromo-2-fluoro-4-methylpyridine CAS No. 884495-46-9

3-Bromo-2-fluoro-4-methylpyridine

Cat. No. B1520592
CAS RN: 884495-46-9
M. Wt: 190.01 g/mol
InChI Key: SXBCGEAJVXDYBL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methylpyridine is a research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-fluoro-4-methylpyridine is C6H5BrFN, and its molecular weight is 190.0130032 .

Scientific Research Applications

Synthesis and Functionalization

3-Bromo-2-fluoro-4-methylpyridine serves as a versatile intermediate in organic synthesis. It has been utilized in the efficient functionalization of pyridinylmethyl groups, leading to the synthesis of cognition enhancer drug candidates. For example, its derivatives have been synthesized through processes such as chlorination, hydrolysis, and methanesulfonylation, demonstrating adaptability for large-scale synthesis (Pesti et al., 2000).

Reactivity with Potassium Bases

The reactivity of halogenated pyridines, including 3-bromo-2-fluoro-4-methylpyridine derivatives, towards potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide (DMSO) has been studied. These reactions proceed through an addition-elimination mechanism, showcasing the chemical versatility of bromo- and fluoro-pyridines (Zoest & Hertog, 2010).

Chemoselective Amination

Chemoselective amination of closely related derivatives, like 5-bromo-2-chloro-3-fluoropyridine, has been achieved under various conditions. These studies provide insight into the selective functionalization of pyridines, useful for synthesizing complex organic molecules with high precision (Stroup et al., 2007).

Deprotonation and Cross-Coupling Reactions

Research has explored the deprotonation of fluoroaromatics, including 3-fluoropyridine, using lithium magnesates. These methodologies are crucial for the formation of novel compounds through palladium-catalyzed cross-coupling reactions, highlighting the importance of 3-bromo-2-fluoro-4-methylpyridine in synthesizing biologically active and structurally complex targets (Awad et al., 2004).

Ligand Synthesis for Bromodomains

Derivatives of 3-amino-2-methylpyridine have been identified as ligands for the BAZ2B bromodomain, underscoring the utility of pyridine derivatives in drug discovery and molecular biology. This work exemplifies how modifications of the pyridine core can lead to significant biological applications (Marchand et al., 2016).

Safety and Hazards

3-Bromo-2-fluoro-4-methylpyridine is considered hazardous. It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBCGEAJVXDYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660567
Record name 3-Bromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-4-methylpyridine

CAS RN

884495-46-9
Record name 3-Bromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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